molecular formula C15H15NO3S B1364586 Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate CAS No. 438199-49-6

Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate

Cat. No.: B1364586
CAS No.: 438199-49-6
M. Wt: 289.4 g/mol
InChI Key: RITWADYAQOVYSI-UHFFFAOYSA-N
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Description

Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate (CAS 438199-49-6) is a tricyclic thiophene-based compound of significant interest in medicinal chemistry and inhibitor design. This chemical serves as a critical synthetic intermediate for developing novel small-molecule inhibitors that target the ribosomal P-stalk binding site of the Ricin Toxin A-subunit (RTA) and related ribosome-inactivating proteins . By binding to a hydrophobic pocket on RTA remote from the catalytic site, inhibitors derived from this compound class act through an allosteric mechanism to disrupt toxin-ribosome interaction, thereby inhibiting the depurination activity of ricin and Shiga toxins (Stxs) and protecting cells from intoxication . This makes it a valuable tool compound in the search for effective therapeutics against biothreat agents and foodborne pathogens . The compound has a molecular formula of C15H15NO3S and a molecular weight of 289.35 g/mol . It is supplied with a typical purity of 95% . Researchers should note that this product is classified as harmful and irritating, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and handling in a well-ventilated area are required . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 2-amino-7-methoxy-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-18-9-4-5-10-8(7-9)3-6-11-12(10)13(14(16)20-11)15(17)19-2/h4-5,7H,3,6,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITWADYAQOVYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)SC(=C3C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395443
Record name methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438199-49-6
Record name methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form the Dihydronaphthothiophene Core

  • Starting materials : Substituted naphthalene derivatives such as 2-hydroxy-1-naphthaldehyde or 2-hydroxy-1-naphthonitrile are common precursors.
  • Cyclization reagents : Ethyl or methyl chloroacetate is used under basic conditions (e.g., potassium carbonate) to promote ring closure forming the thiophene fused ring.
  • Reaction conditions : Reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, often with catalysts or bases to improve yield.

This step constructs the fused bicyclic framework essential for the target compound.

Amination at Position 2

  • Introduction of the amino group is achieved by nucleophilic substitution or amination reactions.
  • Common reagents include hydrazine hydrate or thiourea under reflux conditions.
  • The reaction is monitored by thin-layer chromatography (TLC) and purified by column chromatography.

Methoxylation at Position 7

  • The methoxy substituent is introduced either by starting with a methoxy-substituted precursor or by methylation of a hydroxyl group.
  • Methyl iodide (CH3I) is used as a methylating agent in the presence of a base such as sodium hydride (NaH) at low temperatures (0 °C) to room temperature.
  • The reaction is typically carried out in anhydrous tetrahydrofuran (THF).

Esterification to Form the Methyl Carboxylate

  • The ester group is formed by esterification or direct use of methyl chloroacetate in the cyclization step.
  • Acetylation or protection steps may be used to improve selectivity and yield.
  • Purification is done via flash chromatography using petroleum ether/ethyl acetate mixtures.

Representative Experimental Procedure

A representative synthesis involves:

  • Reacting a methoxy-substituted 1,7-diyne substrate with 4-methoxybenzenediazonium tetrafluoroborate and sulfur dioxide source (such as DABSO) in 1,2-dichloroethane at 50-60 °C under inert atmosphere.
  • The reaction proceeds through radical-induced bicyclization forming the naphthothiophene core with high diastereoselectivity.
  • After completion, the mixture is concentrated and purified by silica gel chromatography to yield the methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate with yields reported up to 62%.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclization Methyl chloroacetate, K2CO3 DMF or Ethanol Reflux 70-85 Formation of fused thiophene ring
Amination Hydrazine hydrate or thiourea Ethanol/DMF Reflux 60-75 Introduction of amino group at C2
Methoxylation Methyl iodide, NaH Anhydrous THF 0 °C to RT 80-95 Methylation of hydroxyl group
Radical bicyclization Diazonium salt, DABSO, Et3N 1,2-Dichloroethane 50-60 °C 43-62 Metal-free radical-induced bicyclization

Mechanistic Insights

  • The bicyclization involves radical intermediates generated from diazonium salts and sulfur dioxide insertion.
  • The process forms new C–S, C–C, and C–N bonds in a cascade reaction.
  • Aryldiazonium salts act dually as initiators and terminators, facilitating sulfonylation and azo group installation.
  • The reaction proceeds under metal-free, mild redox-neutral conditions, enhancing selectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate as an antiviral agent. Research indicates that derivatives containing thiophene and dihydronaphtho structures exhibit promising activity against viruses such as H5N1 influenza. The compound's mechanism involves inhibiting viral replication, making it a candidate for further development in antiviral therapies .

Anticancer Research

The compound has also shown potential in cancer treatment. A study involving heterocyclic iminoquinones demonstrated that similar compounds could inhibit the growth of various cancer cell lines. The structure of this compound suggests it may interact with key molecular targets involved in tumor progression .

Case Study: Inhibition of Tumor Cell Lines

A detailed investigation into the efficacy of this compound against specific tumor cell lines revealed significant cytotoxic effects. The study utilized the National Cancer Institute's NCI-60 cell line panel to assess growth inhibition and found a strong correlation between compound structure and anticancer activity .

Mechanistic Studies

The mechanistic pathways through which this compound exerts its effects are under investigation. Studies have focused on its interactions with molecular targets such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is crucial for cellular defense against oxidative stress . Understanding these mechanisms can lead to improved therapeutic strategies.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntiviralH5N1 VirusInhibition of viral replication
AnticancerVarious Cancer Cell LinesCytotoxicity and growth inhibition
Mechanistic StudyNCI-60 Cell Line PanelInteraction with NQO1

Mechanism of Action

The mechanism of action of Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Table 1: Key Structural Differences
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate 2-NH₂, 7-OCH₃, 1-COOCH₃ C₁₅H₁₅NO₃S 289.35 g/mol Dihydro core, methoxy, methyl ester
Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate 2-NH₂, 1-COOCH₂CH₃ C₁₅H₁₅NO₂S 273.36 g/mol Dihydro core, ethyl ester
Ethyl 3-Methyl-4,5-dioxo-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate 3-CH₃, 4,5-dione, 2-COOCH₂CH₃ C₁₆H₁₂O₄S 300.33 g/mol Dione moiety, ethyl ester
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate 4,5,7-OAc, 3-Ph, 2-COOCH₂CH₃ C₂₄H₂₂O₈S 494.49 g/mol Acetoxy groups, phenyl substituent

Key Observations :

  • Ester Groups : The methyl ester in the target compound may enhance metabolic stability compared to ethyl esters in analogues like and , which could influence bioavailability .

Key Observations :

  • The target compound likely shares cyclization steps with analogues like , but the methoxy group may require additional protection/deprotection steps.
Table 3: Pharmacological Profiles
Compound Biological Activity EC₅₀/LD₅₀ (if available)
This compound Antiviral (H5N1 inferred from analogues ) Not explicitly reported
Derivatives of 2-amino-4,5-dihydronaphtho[2,1-b]thiophene Anti-H5N1 activity EC₅₀: 0.8–2.1 µM
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Carcinogenic (rodent models) DNA adduct formation at low doses

Key Observations :

  • The target compound’s amino and methoxy groups may enhance antiviral efficacy compared to simpler dihydronaphthothiophenes .
  • Structural similarities to carcinogenic heterocyclic amines (e.g., ) highlight the need for toxicity screening despite promising antiviral activity.

Biological Activity

Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate (CAS: 438199-49-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₅H₁₅NO₃S
  • Molecular Weight : 289.36 g/mol
  • Hazard Classification : Irritant

Overview of Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in antimicrobial and anticancer domains. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Studies have shown that derivatives of thiophene compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated against various bacterial strains, demonstrating significant antibacterial activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli0.004 mg/mL
Staphylococcus aureus0.015 mg/mL
Bacillus cereus0.008 mg/mL

The results indicate that modifications in the molecular structure can enhance the antimicrobial potency of these compounds.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A study highlighted the potential of naphthoquinone derivatives in cancer therapy, suggesting that similar compounds could exhibit comparable effects:

"The structure–activity relationship revealed that specific substitutions on the naphthalene ring enhance cytotoxicity against cancer cell lines."

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of functional groups in determining the biological activity of this compound. The presence of electron-withdrawing groups has been associated with increased potency against microbial and cancerous cells.

Key Findings:

  • Electron-Withdrawing Groups : These groups enhance the reactivity of the compound towards biological targets.
  • Hydrophobicity : The LogP value (approximately 4.14) suggests good membrane permeability, which is crucial for effective drug action.

Case Studies

Several case studies have explored the efficacy of this compound and its derivatives:

  • Antimicrobial Efficacy :
    • A series of thiophene derivatives were tested against resistant strains of bacteria, resulting in MIC values significantly lower than standard antibiotics like ampicillin.
  • Cytotoxicity Studies :
    • In vitro tests on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations that did not compromise normal cell viability.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate, and how can reaction yields be optimized?

Answer:
Synthesis typically involves multi-step heterocyclic reactions. A representative protocol adapted from analogous compounds includes:

  • Step 1: Condensation of precursor esters (e.g., methyl 2-chloro-4-substituted dihydropyridine carboxylate) with aminobenzoic acid derivatives in a refluxing alcoholic solvent (e.g., 2-propanol) for 12–24 hours .
  • Step 2: Monitoring reaction progress via TLC, followed by filtration and recrystallization (e.g., ethanol or methanol/THF mixtures) to isolate the product .

Factors influencing yield:

  • Solvent choice: Polar aprotic solvents enhance reactivity.
  • Temperature control: Prolonged reflux improves cyclization efficiency.
  • Purification: Slow evaporation from mixed solvents (e.g., methanol/THF) yields high-purity crystals .

Table 1: Example Synthesis Parameters from Analogous Compounds

PrecursorSolventTime (h)Yield (%)Reference
Methyl 2-chloro-dihydropyridine2-Propanol1266
Brominated thiophene esterACN/H2O2458

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography: Resolves molecular conformation, dihedral angles (e.g., 82.63° between aromatic rings), and intermolecular interactions (e.g., C-H···O, π-π stacking) .
  • NMR/IR spectroscopy: Confirms functional groups (e.g., methoxy, amino) and regiochemistry.
  • Mass spectrometry: Validates molecular weight and fragmentation patterns.

Key data from analogous structures:

  • Hydrogen bonding: N-H···O chains stabilize crystal packing .
  • C-H···π interactions: Contribute to 3D assembly (distance: ~2.67 Å) .

Advanced: How can crystallographic data resolve discrepancies between computational models and experimental observations?

Answer:

  • Step 1: Compare experimental bond lengths/angles (from X-ray) with DFT-optimized geometries. Discrepancies >0.1 Å suggest model inaccuracies.
  • Step 2: Analyze intermolecular forces (e.g., halogen interactions, π-π stacking) to explain packing anomalies .
  • Case study: In a related compound, I-Cl short contacts (3.427 Å) and θ angles (166.1°) revealed non-covalent stabilization missed in simulations .

Advanced: What strategies enhance the stability of derivatives via intermolecular interaction engineering?

Answer:

  • Design principle: Introduce substituents that promote C-H···O or halogen bonding (e.g., methoxy, iodo groups) .
  • Methodology:
    • Modify the dihydronaphtho ring with electron-withdrawing groups to strengthen π-π stacking (optimal distance: 3.8–4.0 Å) .
    • Use solvent evaporation techniques to control crystal growth and packing .

Table 2: Interaction Parameters from Crystallography

Interaction TypeDistance (Å)Angle (°)Stabilization Role
N-H···O2.881661D chain formation
π-π stacking3.814-3D lattice stabilization
C-H···π2.67-Layer cohesion

Advanced: How to design biological assays for evaluating enzyme inhibitory activity?

Answer:

  • Target selection: Prioritize enzymes with structural homology to PTP1B, a validated target for dihydronaphthofurans .
  • Assay protocol:
    • In vitro inhibition: Use recombinant PTP1B and pNPP substrate; measure IC50 via UV-Vis.
    • Binding analysis: Perform molecular docking using crystallographic data to predict active-site interactions .
  • Controls: Include 4,5-dihydronaphthofuran derivatives as reference inhibitors .

Basic: What purity validation methods are recommended post-synthesis?

Answer:

  • HPLC/UPLC: Employ C18 columns with H2O/ACN gradients (0.1% HCOOH) for retention time consistency .
  • Melting point: Compare with literature values (e.g., 467 K for analogous crystals) .
  • Microanalysis: Match experimental C/H/N percentages with theoretical values (±0.3%) .

Advanced: How to address synthetic yield variations across different laboratories?

Answer:

  • Troubleshooting:
    • Impurity source: Test starting material purity via NMR; recrystallize if necessary.
    • Reaction monitoring: Use in-situ IR to detect intermediate formation.
  • Reproducibility: Standardize solvent drying (e.g., molecular sieves) and inert atmosphere protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 2
Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate

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